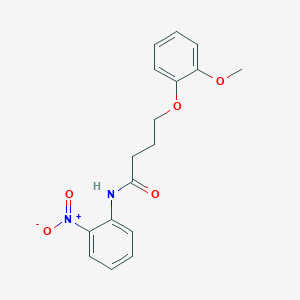![molecular formula C17H18N2 B254831 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine](/img/structure/B254831.png)
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. This compound has a unique chemical structure that allows it to selectively target and inhibit key enzymes involved in the growth and survival of cancer cells.
Mécanisme D'action
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine works by selectively inhibiting key enzymes involved in the B-cell receptor (BCR) signaling pathway, which is critical for the growth and survival of cancer cells. By blocking this pathway, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been shown to have minimal toxicity and side effects in preclinical studies, indicating its potential as a safe and effective treatment for B-cell malignancies. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been found to have synergistic effects when combined with other anti-cancer drugs, further enhancing its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is its high selectivity for BCR signaling enzymes, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the specific cancer type and genetic mutations present in the tumor cells. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine may require further optimization and testing before it can be used in clinical trials.
Orientations Futures
There are several potential future directions for 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine research, including:
1. Clinical trials to evaluate the safety and efficacy of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine in humans with B-cell malignancies.
2. Further optimization of the compound to improve its potency and selectivity.
3. Combination studies with other anti-cancer drugs to enhance its therapeutic effects.
4. Development of biomarkers to predict response to 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine treatment.
5. Investigation of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine's potential for use in other cancer types and diseases.
In conclusion, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is a promising small molecule inhibitor with potential as a safe and effective treatment for B-cell malignancies. Its unique chemical structure and selective mechanism of action make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine involves several steps, including the formation of imidazo[1,5-a]pyridine core and the introduction of the tert-butylphenyl group. The process has been optimized to produce high yields of pure compound suitable for further research and development.
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has demonstrated potent anti-tumor activity and improved survival rates compared to standard chemotherapy treatments.
Propriétés
Nom du produit |
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)14-9-7-13(8-10-14)16-18-12-15-6-4-5-11-19(15)16/h4-12H,1-3H3 |
Clé InChI |
JEPOKBACZCNASS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)


![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)

![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
